molecular formula C21H21ClN2O2 B3687203 2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide

Cat. No.: B3687203
M. Wt: 368.9 g/mol
InChI Key: PORDGVNMCSYKSR-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro-substituted phenoxy group and a dimethylamino-substituted naphthyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate acylating agent under basic conditions to form the phenoxy intermediate.

    Naphthylamine Derivative Formation: The synthesis of the naphthylamine derivative involves the reaction of naphthalene with dimethylamine in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the naphthylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

    2-(4-chloro-3-methylphenoxy)-N-[4-(methylamino)naphthalen-1-yl]acetamide: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide is unique due to the presence of both the chloro-substituted phenoxy group and the dimethylamino-substituted naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)naphthalen-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-14-12-15(8-9-18(14)22)26-13-21(25)23-19-10-11-20(24(2)3)17-7-5-4-6-16(17)19/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORDGVNMCSYKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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